Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate
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Overview
Description
Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate is a chemical compound with the molecular formula C19H25NO3. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate typically involves the reaction of ethyl 6-oxohexanoate with 3-(3-pyrrolinomethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate can be compared with other similar compounds, such as:
Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate: Similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 6-oxo-6-[3-(2-pyrrolinomethyl)phenyl]hexanoate: Similar structure but with a different position of the pyrrolidine ring.
Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]pentanoate: Similar structure but with a shorter carbon chain.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and carbon chain length, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-2-23-19(22)11-4-3-10-18(21)17-9-7-8-16(14-17)15-20-12-5-6-13-20/h5-9,14H,2-4,10-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOZVLCUCVXOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643517 |
Source
|
Record name | Ethyl 6-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-80-9 |
Source
|
Record name | Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898749-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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